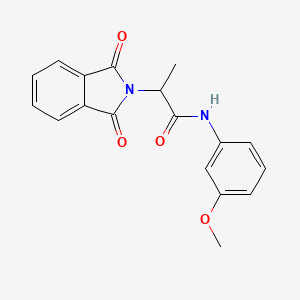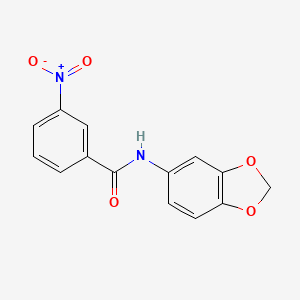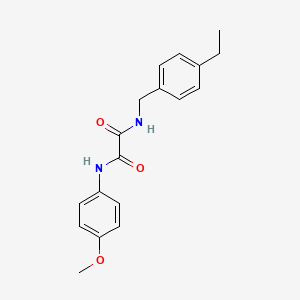
cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate, also known as CBDA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CBDA belongs to the class of cyclopropyl-containing compounds, which have been found to exhibit diverse biological activities.
Mecanismo De Acción
The mechanism of action of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response.
Biochemical and Physiological Effects:
cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has several advantages for use in lab experiments, including its synthetic accessibility and potential therapeutic applications. However, cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
The potential therapeutic applications of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate are vast, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of various diseases. Additionally, research should focus on developing novel synthetic methods for cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate and its derivatives to improve its pharmacological properties. Finally, the toxicity and safety profile of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate should be thoroughly investigated to ensure its safe use in clinical settings.
Métodos De Síntesis
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate can be synthesized through a multistep reaction sequence that involves the reaction of 4-bromo-2,6-dimethylphenol with cyclopropylmethyl bromide, followed by esterification with chloroacetic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
cyclopropylmethyl 2-(4-bromo-2,6-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-9-5-12(15)6-10(2)14(9)18-8-13(16)17-7-11-3-4-11/h5-6,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESJFZWLKMOHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OCC2CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)



![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5147675.png)

![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)
![1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)
![(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)